molecular formula C13H7Cl2NS B1622144 2-(3,5-Dichlorophenyl)-1,3-benzothiazole CAS No. 391219-75-3

2-(3,5-Dichlorophenyl)-1,3-benzothiazole

Cat. No.: B1622144
CAS No.: 391219-75-3
M. Wt: 280.2 g/mol
InChI Key: BHDPHVYUAGNQFV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” could not be found in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” could not be found in the available resources .

Scientific Research Applications

Physiological pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) demonstrated significant potential for physiological pH sensing due to its multifluorescence emissions in different states, enabling highly sensitive detection of pH fluctuations in biosamples and neutral water samples. This capacity for ratiometric fluorescence chemosensing underscores its utility in biological and environmental monitoring contexts (Li et al., 2018).

Corrosion Resistance

Research on derivatives of 2-phenyl-benzothiazole, including compounds with structural similarities to 2-(3,5-Dichlorophenyl)-1,3-benzothiazole, has revealed their effectiveness in enhancing the corrosion resistance of mild steel in acidic environments. These compounds' adsorption characteristics and the resulting protective layer formation on metal surfaces suggest potential applications in materials science and engineering for corrosion protection (Salarvand et al., 2017).

Antitumor Properties

2-(4-Aminophenyl)benzothiazoles, related to this compound, have demonstrated potent antitumor properties. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites, showing promise in cancer therapy due to their selective cytotoxicity against certain carcinoma cell lines. This highlights the potential of benzothiazole derivatives in the development of novel anticancer drugs (Bradshaw et al., 2002).

Safety and Hazards

The safety and hazards associated with “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” could not be found in the available resources .

Future Directions

The future directions of “2-(3,5-Dichlorophenyl)-1,3-benzothiazole” could not be found in the available resources .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDPHVYUAGNQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402990
Record name 2-(3,5-Dichlorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391219-75-3
Record name 2-(3,5-Dichlorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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